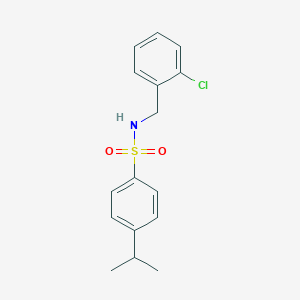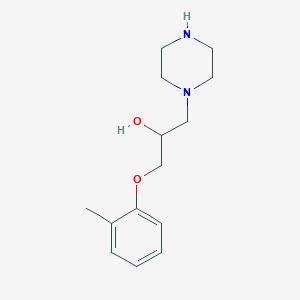
1-Piperazin-1-yl-3-o-tolyloxy-propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Piperazin-1-yl-3-o-tolyloxy-propan-2-ol” is a biochemical compound with the molecular formula C14H22N2O2 . It is used for proteomics research . The compound has a molecular weight of 250.34 .
Synthesis Analysis
The compound has been synthesized as a potential triple reuptake inhibitor, which simultaneously inhibits serotonin, norepinephrine, and dopamine transporters (SERT, NET, and DAT, respectively) .
Molecular Structure Analysis
The InChI code for the compound is 1S/C14H22N2O2/c1-12-2-4-14 (5-3-12)18-11-13 (17)10-16-8-6-15-7-9-16/h2-5,13,15,17H,6-11H2,1H3 . This code provides a specific representation of the molecule’s structure.
Scientific Research Applications
Structural Analysis and Binding Mechanisms
- The compound is studied for its conformational analysis and binding mechanisms with receptors like α1A-adrenoceptor. Structural analysis involves time-dependent density functional theory (TDDFT) calculations and molecular docking to understand its binding mode with receptors (Xu et al., 2016).
Synthesis and Characterization
- Research includes synthesis from precursor compounds and characterization using techniques like NMR and ESI/MS. This is essential for understanding its chemical structure and potential applications in medicinal chemistry (Grijalvo et al., 2015).
Crystal Structure Determination
- Determining the crystal structure of derivatives is crucial for understanding its physical and chemical properties. Such studies involve assessing space groups, bond distances, and molecular interactions (Miyata et al., 2004).
Antidepressant Applications
- Derivatives of this compound are synthesized and evaluated for antidepressant effects, particularly focusing on their action on serotonin receptors and transporters. This research aims to find new classes of antidepressant drugs (Martínez et al., 2001).
Designing Novel Antifungal Agents
- Compounds are designed and synthesized for evaluating their antifungal activities against human pathogenic fungi. Molecular docking studies are performed to understand their binding potential with active sites of enzymes (Chai et al., 2011).
Protein Tyrosine Phosphatase 1B Inhibitors
- The synthesis of phenoxy-3-piperazin-1-yl-propan-2-ols and their evaluation as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), with potential antidiabetic activities, showcases the diversity of this compound's applications (Gupta et al., 2010).
Antimalarial Activity
- Derivatives are synthesized and evaluated for their antimalarial activity, particularly against Plasmodium falciparum. The study includes assessing structure-activity relationships to identify crucial elements for antimalarial efficacy (Mendoza et al., 2011).
Mechanism of Action
The compound has been designed and synthesized as a potential triple reuptake inhibitor, which simultaneously inhibits serotonin, norepinephrine, and dopamine transporters (SERT, NET, and DAT, respectively) . This suggests that it may have potential applications in the treatment of conditions related to these neurotransmitters.
properties
IUPAC Name |
1-(2-methylphenoxy)-3-piperazin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-12-4-2-3-5-14(12)18-11-13(17)10-16-8-6-15-7-9-16/h2-5,13,15,17H,6-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUQBZHTHQFDKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2CCNCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(hydroxymethyl)phenyl]cyclohexanecarboxamide](/img/structure/B502988.png)
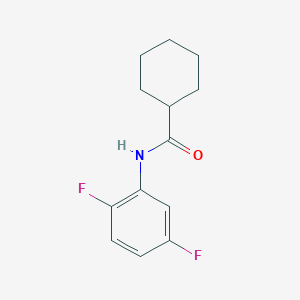
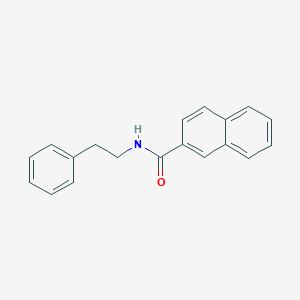


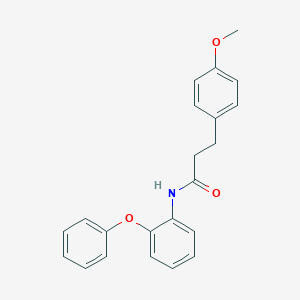
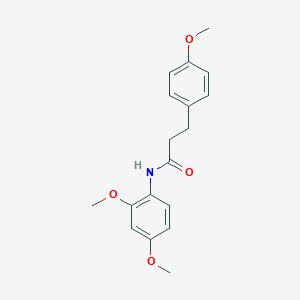
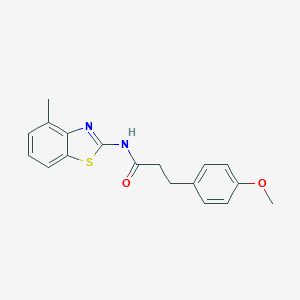

![Ethyl 2-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B503003.png)

